PF-04753299 inhibits the LpxC enzyme, which performs the first committed and irreversible step in the lipid A biosynthesis pathway [1] [2]. Lipid A is the membrane anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria [3].
The diagram below illustrates the pathway of lipid A synthesis and the point of inhibition by this compound.
Inhibition of LpxC disrupts the lipid A biosynthesis pathway.
The binding and antibacterial activity of this compound have been characterized through specific experimental protocols.
A Thermal Shift Assay demonstrated that this compound binds directly to and stabilizes the LpxC protein [3].
The minimum inhibitory concentration (MIC) determines the lowest concentration of an antibiotic that prevents visible bacterial growth.
| Compound Name | Molecular Formula | Molecular Weight | Target IC₅₀ vs LpxC | MIC vs E. coli | Melting Temp. Shift ((\Delta T_m)) |
|---|---|---|---|---|---|
| This compound | C₁₈H₂₁NO₄S [4] | 347.43 g/mol [4] | 1.37 nM [4] | 1 µg/mL [3] | +5.5°C [3] |
| PF-05081090 | Information not provided in search results | Information not provided in search results | Information not provided in search results | 0.2 µg/mL [3] | +5.5°C [3] |
This compound serves as a critical tool compound in microbiological research, primarily in two areas:
A key application is profiling cell-envelope antibiotic interactions using a barcoded transposon mutant library, as visualized below.
Workflow for identifying genetic determinants of susceptibility to LpxC inhibition.
Despite the promise of LpxC as a target, developing inhibitors for clinical use has been challenging. Research with tool compounds like this compound informs future work:
PF-04753299 exerts its antibacterial effect by specifically inhibiting the LpxC enzyme, which catalyzes the first committed step in the biosynthesis of lipid A, the core component of LPS [1]. Disruption of this pathway compromises the integrity of the outer membrane.
The table below summarizes key experimental data and the mechanism of action for this compound:
| Aspect | Details |
|---|---|
| Molecular Target | LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) [1]. |
| Target Role | Second enzyme in the Raetz pathway for lipid A biosynthesis; a major regulatory point in LPS synthesis [2]. |
| Mechanism | Inhibition blocks lipid A production, leading to an impaired outer membrane barrier and eventual cell death [1]. |
| Primary Organisms Tested | Escherichia coli, Burkholderia cenocepacia [1] [3]. |
| Quantitative Activity (MIC) | 0.18 µg/mL (against Burkholderia cenocepacia clinical isolate K56-2) [3]. |
| Key Experimental Finding | Treatment sensitizes E. coli to antibiotics like vancomycin and rifampin, which normally cannot cross the intact outer membrane [1]. |
To evaluate this compound, researchers use standard microbiological and biochemical techniques. Key methodologies from the literature are detailed below.
This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth [4] [3].
This assay tests the ability of this compound to compromise the outer membrane by measuring sensitivity to hydrophobic antibiotics [1].
This method identifies changes in the bacterial proteome in response to LpxC inhibition, helping to elucidate the full cellular response and potential resistance mechanisms [1].
Inhibiting LpxC triggers a complex molecular response in bacteria. The following diagram maps the key pathways and consequences identified in studies of this compound and other LpxC inhibitors in E. coli:
The cellular response involves impaired LpxC degradation and LPS/phospholipid imbalance, leading to outer membrane defects and stress [1].
Research on this compound highlights LpxC as a high-value target. Key implications include:
The global health threat posed by multidrug-resistant Gram-negative bacteria has accelerated research into novel antibacterial targets, with UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) emerging as one of the most promising candidates. This metalloenzyme catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane lipopolysaccharide in Gram-negative bacteria. The high conservation of LpxC across Gram-negative pathogens, combined with the absence of homologous proteins in mammals, provides an ideal framework for selective antibiotic development. This comprehensive technical review synthesizes current knowledge of LpxC structural biology, inhibitor design strategies, experimental methodologies, and developmental challenges. Despite the clinical setbacks encountered by early candidates like ACHN-975, primarily due to cardiovascular toxicity, recent advances in understanding LpxC's metal cofactor flexibility, catalytic mechanisms, and structure-activity relationships have revitalized the field. The integration of high-throughput screening methodologies with structure-based drug design continues to yield novel chemotypes with improved potency and safety profiles. This guide aims to equip researchers with the technical foundation necessary to advance next-generation LpxC inhibitors through the drug development pipeline.
The World Health Organization has identified multiple multidrug-resistant Gram-negative bacteria as critical priorities on its pathogen priority list, creating an urgent need for antibiotics with novel mechanisms of action. The last antibiotic with a new mechanism against Gram-negative bacteria was approved by the FDA nearly six decades ago, highlighting the innovation gap in antibacterial discovery [1]. Gram-negative bacteria present particular challenges due to their double-membrane structure and efficient efflux pump systems, which collectively limit antibiotic penetration and accumulation. The lipopolysaccharide layer in the outer membrane serves as both a structural component and a defensive barrier against antimicrobial agents, making its biosynthesis pathway an attractive target for therapeutic intervention.
Lipid A biosynthesis follows the conserved Raetz pathway, with LpxC catalyzing the second but first irreversible step: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine to form UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine and acetate [2] [3]. This reaction represents the first committed step in lipid A production, establishing LpxC as a bottleneck enzyme regulating flux through the entire pathway. Genetic validation studies have confirmed that LpxC is essential for bacterial survival across multiple Gram-negative pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii [4]. The absence of homologous sequences in mammalian genomes further strengthens its therapeutic appeal, minimizing potential off-target effects [1]. Inhibition of LpxC disrupts outer membrane integrity, leading to eventual bacterial cell death, a mechanism distinct from conventional antibiotic classes and thus potentially active against multidrug-resistant strains.
Table 1: Key Characteristics of LpxC as an Antibacterial Target
| Property | Significance | Reference |
|---|---|---|
| Essentiality | Required for Gram-negative bacterial survival | [2] |
| Conservation | High homology across Gram-negative pathogens | [1] |
| Specificity | No mammalian homologs identified | [4] |
| Catalytic Function | Committed step in lipid A biosynthesis | [3] |
| Mechanism | Zinc-dependent deacetylase | [3] |
Structural analyses of LpxC from multiple bacterial species have revealed a conserved two-domain architecture, with each domain featuring a layer of α-helices stacked upon a β-sheet [1]. The active site is formed at the interface of two insertion regions, creating a conserved hydrophobic channel that accommodates the fatty acyl chain of the substrate [1]. The catalytic center features an atypical metal-binding motif consisting of two histidine residues (His78 and His237 in P. aeruginosa) and an aspartic acid (Asp241), which coordinates a zinc ion essential for catalytic activity [1]. This distinctive coordination environment differs from other zinc-dependent deacetylases, providing a structural basis for achieving selective inhibition without cross-reactivity with human metalloenzymes.
While initially classified as a zinc-dependent enzyme, recent investigations have revealed that LpxC exhibits metal cofactor flexibility, functioning efficiently with either Zn²⁺ or Fe²⁺ as the catalytic metal [3]. The Fe²⁺-bound form demonstrates approximately 6-8-fold higher catalytic activity than the Zn²⁺-bound enzyme, suggesting it may represent the physiologically relevant metalloform in vivo [3]. This cambialistic nature (ability to use different metal cofactors) potentially allows LpxC to maintain function under varying environmental conditions and metal availabilities. The catalytic mechanism follows a conserved deacetylation pathway in which a catalytic water molecule, activated by the metal ion and a conserved aspartate residue, performs a nucleophilic attack on the substrate's acetyl group [5]. The reaction proceeds through a tetrahedral intermediate that collapses to release acetate and the deacetylated product, with the metal ion serving to both polarize the carbonyl group and stabilize the transition state.
Figure 1: LpxC Catalytic Mechanism and Inhibitor Binding. The diagram illustrates the metal-dependent catalytic cycle of LpxC and the dual binding mechanism of typical inhibitors involving active site metal chelation and hydrophobic channel occupation.
The LpxC substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, features three distinct recognition elements: the UDP moiety, which occupies a positively charged pocket; the N-acetylglucosamine group, positioned near the catalytic metal; and the hydroxymyristoyl chain, which extends into the hydrophobic tunnel [3] [1]. Structural studies have revealed that the hydrophobic channel exhibits species-specific variations in dimensions and topology, explaining the differential potency of many inhibitors across bacterial species [1]. The substrate-binding cleft is characterized by a strategic combination of electrostatic interactions for the polar portions and extensive van der Waals contacts for the fatty acyl chain, enabling high-affinity binding despite the structural diversity of the substrate components.
The development of LpxC inhibitors has progressed through several generations, beginning with the early aryloxazoline derivative L-573,655 reported in 1996 [1]. This was followed by substrate-based inhibitors incorporating hydroxamate zinc-binding groups, such as TU-514, which demonstrated significantly improved potency [1]. The diacetylene-based inhibitor CHIR-090, discovered in the early 2000s, represented a major advance with its slow, tight-binding characteristics and improved pharmacokinetic properties [1]. ACHN-975 became the first LpxC inhibitor to enter human clinical trials in 2012, though development was discontinued due to dose-limiting cardiovascular toxicity (transient hypotension) [6]. This setback prompted increased focus on cardiovascular safety profiling in subsequent inhibitor optimization campaigns.
Analysis of structure-activity relationships across diverse inhibitor classes has established a consensus pharmacophore comprising four essential components:
Zinc-Binding Group (ZBG): Typically a hydroxamic acid or alternative metal-chelating moiety that coordinates the active site zinc ion. The hydroxamate group forms bidentate coordination with the metal ion, contributing significant binding energy [7] [1].
Hydrophobic Tail: An extended aromatic or aliphatic system that occupies the substrate's fatty acyl-binding channel. Optimal filling of this hydrophobic tunnel is critical for potency, with longer systems generally enhancing affinity but potentially impacting physicochemical properties [1].
Linker Region: A structural spacer connecting the ZBG and hydrophobic tail, often containing hydrogen bond donors/acceptors that interact with protein residues. The linker's conformational rigidity influences binding orientation and residence time [1].
UDP-Binding Element: Some advanced inhibitors incorporate moieties that extend toward the UDP-binding pocket, providing additional interactions that enhance affinity and selectivity [1].
Table 2: LpxC Inhibitor Classification and Properties
| Inhibitor Class | Representative Compounds | ZBG Type | Potency Range | Spectrum of Activity | Development Status |
|---|---|---|---|---|---|
| Hydroxamic Acids | CHIR-090, ACHN-975, LPC-058, LPC-069 | Hydroxamate | nM range | Broad-spectrum (E. coli, P. aeruginosa) | Clinical Phase I (ACHN-975) |
| Non-Hydroxamic Acids | LPC-011, Oxadiazole derivatives | Varied | nM-μM range | Species-dependent | Preclinical |
| Difluoromethyl Derivatives | LPC-058, LPC-233 | Hydroxamate | Low nM | Includes A. baumannii | Preclinical |
| Prodrug Approaches | LPXC-516 phosphate prodrug | Hydroxamate | nM | P. aeruginosa | Discontinued |
Systematic modification of each pharmacophore element has yielded critical structure-activity relationship insights. For instance, incorporation of difluoromethyl groups in the P2 region (as in LPC-058 and LPC-069) enhances activity against challenging pathogens like A. baumannii, potentially by improving penetration through cellular barriers [1]. The hydrophobic tail optimization must balance potency with physicochemical properties; excessive hydrophobicity can improve enzyme inhibition but compromise solubility and pharmacokinetics [6]. Recent approaches have explored tail modifications with polar groups to maintain channel occupancy while improving aqueous solubility, addressing the pronounced zwitterionic character that complicates formulation of many LpxC inhibitors [6].
The RapidFire mass spectrometry platform enables robust high-throughput screening for LpxC inhibitors by directly measuring substrate depletion and product formation. This ratiometric readout minimizes artifacts from detection interference, providing a reliable primary screening method [8] [9].
Protocol Details:
The traditional radiometric assay provides a sensitive method for measuring LpxC activity through separation of radiolabeled substrate and product.
Protocol Details:
The thermal stability shift assay monitors protein denaturation temperature changes upon ligand binding, providing confirmation of direct LpxC-inhibitor interaction [9].
Protocol Details:
Co-crystallization studies of LpxC with inhibitors provide atomic-level structural information critical for rational drug design.
Protocol Details:
The broth microdilution method following CLSI guidelines provides standardized assessment of antibacterial activity.
Protocol Details:
Counter-screening against mammalian cells evaluates potential host toxicity and establishes therapeutic index.
Protocol Details:
Figure 2: LpxC Inhibitor Screening and Optimization Workflow. The diagram outlines the integrated experimental approaches for identifying and optimizing LpxC inhibitors, from high-throughput screening to comprehensive profiling of advanced candidates.
The past decade has witnessed significant innovation in LpxC inhibitor design, with particular emphasis on addressing the cardiovascular toxicity that halted the development of ACHN-975 [6]. Structure-based drug design has exploited species-specific variations in the LpxC active site to improve selectivity, while prodrug approaches have been employed to enhance solubility and pharmacokinetics [6]. Notably, the phosphate prodrug of LPXC-516 demonstrated excellent aqueous solubility (>30 mg/mL) and rapid conversion to the active form (t₁/₂ ~2 minutes), though it still exhibited an insufficient therapeutic window for clinical advancement [6]. Contemporary research has also expanded beyond traditional hydroxamate-based zinc binding groups to explore alternative chelating motifs that might improve metalloenzyme selectivity and reduce off-target effects.
Several innovative chemical series have emerged in recent years, including:
Oxadiazole-Based Hydroxamic Acids: Recent compounds featuring 1,2,4- or 1,3,4-oxadiazole cores have demonstrated significant antibiotic potentiation effects, restoring susceptibility to conventional antibiotics like nalidixic acid, rifampicin, and kanamycin against E. coli MG1655 [7]. Lead compounds 9c and 9d showed particularly strong potentiation against P. aeruginosa ATCC 27853 when combined with nalidixic acid or rifampicin [7].
Difluoromethyl Derivatives: LPC-069, a difluoromethyl-L-threonine hydroxamic acid derivative, represents a notable advance with its broad-spectrum activity encompassing E. coli, P. aeruginosa, and A. baumannii, coupled with an improved safety profile compared to earlier analogs [1]. Unlike LPC-058, which showed significant toxicity at high doses, LPC-069 was well-tolerated in murine models and effectively cured plague infections [1].
Non-hydroxamate Inhibitors: While hydroxamate-based ZBGs dominate current inhibitors due to their strong zinc-chelating capacity, research into alternative zinc-binding groups continues, driven by concerns about potential off-target effects against other metalloenzymes and the physicochemical properties imparted by the hydroxamate motif [4].
Despite substantial progress, several challenges persist in LpxC inhibitor development:
Cardiovascular Toxicity: The transient hypotension observed with ACHN-975 remains a primary concern, though recent studies suggest this may be compound-specific rather than a class effect [6]. Implementation of early cardiovascular safety pharmacotyping using in vitro cardiotoxicity assays and conscious animal models is now considered essential for candidate selection.
Species-Selective Potency: Many inhibitors show dramatically different potency across bacterial species, particularly between E. coli and P. aeruginosa, complicating broad-spectrum development [1]. This likely reflects structural variations in the LpxC substrate-binding tunnel and differences in cell permeability.
Bacterial Resistance Potential: While spontaneous resistance rates to LpxC inhibitors are generally low, the description of regulatory mechanisms that increase LpxC expression in response to pathway inhibition represents a potential resistance mechanism that warrants monitoring [10].
Future directions will likely focus on novel zinc-binding groups with improved selectivity, combination therapies that exploit antibiotic potentiation effects, and precision approaches targeting specific high-priority pathogens rather than broad-spectrum activity. The continuing elucidation of LpxC's structural flexibility and metal ion dynamics will further inform rational design strategies [3] [1].
LpxC remains a highly validated and promising target for novel antibacterial development against multidrug-resistant Gram-negative pathogens. The comprehensive pharmacological framework established through decades of research provides a solid foundation for ongoing inhibitor optimization efforts. While clinical translation has proven challenging, recent advances in understanding LpxC's structural biology, metal cofactor flexibility, and species-specific variations have opened new avenues for rational design. The integration of high-throughput screening technologies with structure-based optimization continues to yield innovative chemotypes with improved potency and safety profiles. As the global antibiotic resistance crisis intensifies, sustained investment in LpxC inhibitor development represents a critical component of the broader antimicrobial resistance research portfolio. Future success will likely depend on balanced optimization of potency, selectivity, and pharmacological properties to achieve an adequate therapeutic window for clinical efficacy.
The table below summarizes the core quantitative and descriptive data available for PF-04753299.
| Property | Value | Context / Notes |
|---|---|---|
| Reported IC₅₀ | 1.37 nM [1] | Value provided by chemical supplier; denotes high potency against the LpxC enzyme. |
| Minimum Inhibitory Concentration (MIC) | 1 μg/mL [2] | Concentration that inhibits growth of E. coli W3110 in M9 minimal medium. |
| Protein Melting Temperature (Tm) Shift | +5.5 °C [2] | Increased from 54°C (LpxC with DMSO) to 59.5°C. Induces stable binding to LpxC. |
| Chemical Formula | C₁₈H₂₁NO₄S [1] | Molecular weight: 347.43 g/mol [1]. |
| CAS Number | 1289620-49-0 [1] | - |
| Inhibitor Class | Methyl sulfone [2] | - |
This compound is a potent antibacterial agent that targets the enzyme LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) in Gram-negative bacteria [2] [1]. LpxC catalyzes the first committed step in the biosynthesis of lipid A, the membrane-anchored portion of lipopolysaccharide (LPS) [2] [3]. LPS is a major component of the outer membrane, essential for its integrity and function [2]. Inhibition of LpxC disrupts LPS synthesis, compromising the outer membrane and leading to cell death [4]. The following diagram illustrates this pathway and the point of inhibition.
Diagram: this compound inhibits LpxC, the committed step in Lipid A synthesis for outer membrane formation.
Researchers have used several methods to characterize this compound and other LpxC inhibitors. The following diagram outlines a general workflow for such an investigation.
Diagram: A multi-faceted experimental workflow for characterizing LpxC inhibitors.
Thermal Shift Assay (TSA): This method determines if a compound binds to a protein by measuring the change in the protein's thermal stability (melting temperature, Tm). Purified LpxC is mixed with a fluorescent dye and the compound. When this compound was tested, it increased the Tm of LpxC by +5.5°C, providing direct evidence of binding and stabilization of the enzyme's structure [2].
Minimum Inhibitory Concentration (MIC) Determination: This standard microbiology technique measures the lowest concentration of an antibiotic that prevents visible bacterial growth. For this compound, the MIC against E. coli W3110 was found to be 1 μg/mL in M9 minimal medium. Research shows that an efflux pump-deficient strain (ΔtolC) was 8-10 times more susceptible, indicating that the TolC efflux pump contributes to native resistance in E. coli [2].
Deep Mutational Scanning: This high-throughput method assesses which mutations in a target protein can confer resistance to an inhibitor. One study used this approach on LpxC and ranked several anti-LpxC lead compounds, including this compound, based on how easily resistance-conferring mutations could arise. This provides valuable information for prioritizing drug candidates that may have a lower risk of resistance development [4].
Understanding how this compound compares to other inhibitors and its place in research can guide further development.
Comparative Potency: Among the five LpxC inhibitors studied, this compound (MIC: 1 μg/mL) was less potent than CHIR-090, L-161,240, and PF-05081090 (all 0.2 μg/mL) under the same conditions, but more potent than BB-78485 (5 μg/mL) [2]. Its sub-nanomolar IC₅₀, however, confirms its high enzymatic potency [1].
Target Validation: LpxC is a clinically unexploited but promising antibiotic target because it is highly conserved in Gram-negative bacteria, essential for viability, and has no homology to human proteins [2] [4]. This makes it an attractive target for novel antibiotics.
Cellular Consequences: Inhibition of LpxC by compounds like this compound does not immediately depolarize the membrane but leads to broader cellular changes. These include altered cell shape, accumulation of specific phospholipids, and induction of stress responses and proteins involved in fatty acid biosynthesis (FabA, FabB), indicating a major disruption of membrane homeostasis [2].
The table below summarizes the key technical data for PF-04753299:
| Property | Specification |
|---|---|
| Molecular Weight | 347.43 g/mol [1] [2] |
| Appearance | White to off-white or light brown powder [3] [1] [2] |
| Purity | ≥98% [3] |
| Solubility in DMSO | 20 mg/mL (57.57 mM), may require ultrasonic disruption and warming [3] [1] |
| Primary Storage (Powder) | -20°C [1] [2] |
| Primary Storage (Solution) | -80°C for 6 months; -20°C for 1 month (in DMSO) [1] |
Solubility Note: Hygroscopic DMSO can significantly impact solubility; use newly opened containers for best results and prepare stock solutions accordingly [1].
This compound is a potent and selective inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase (LpxC), a crucial target in the biosynthesis of lipid A in Gram-negative bacteria [3] [1] [2].
The following diagram outlines a general workflow for conducting in vitro antibacterial assays with this compound, from stock solution preparation to data analysis.
Workflow for evaluating this compound antibacterial activity, from stock preparation to results reporting.
Key Experimental Steps:
The table below summarizes the available quantitative data on this compound's activity from scientific studies:
| Measurement | Value | Organism / Context | Notes | Source |
|---|---|---|---|---|
| MIC (Minimal Inhibitory Concentration) | 1 μg/mL | E. coli W3110 (in M9 minimal medium) | The PEC (Partial Effect Concentration) was 2.5 μg/mL. | [1] |
| IC₂₀-₃₀ (Inhibitory Concentration) | 0.18 μg/mL | Burkholderia cenocepacia K56-2 | Concentration range that inhibits growth by 20-30%. | [2] |
| Melting Temperature Shift (ΔTm) | +5.5 °C | Purified LpxC enzyme from E. coli | A shift from 54°C (LpxC in DMSO) to 59.5°C, indicating direct binding and stabilization of the enzyme. | [1] |
This compound belongs to the methyl sulfone class of LpxC inhibitors. LpxC is a zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, a crucial component of the outer membrane lipopolysaccharide (LPS) in Gram-negative bacteria [1] [3].
The following diagram illustrates the mechanism of action of this compound and its cellular consequences in E. coli:
> this compound inhibits the LpxC enzyme, disrupting LPS synthesis and membrane integrity, leading to morphological changes and increased antibiotic susceptibility.
This compound is a potent and selective inhibitor of the enzyme LpxC (UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase), a promising target for novel antibiotics against Gram-negative bacteria [1] [2]. The following notes and protocols consolidate information to facilitate its use in research settings.
The core physical properties and solubility data of this compound are summarized in the table below.
| Property | Specification / Value |
|---|---|
| Molecular Weight | 347.43 g/mol [1] [3] |
| Molecular Formula | C18H21NO4S [1] [3] |
| Purity | ≥98% [4] |
| Appearance | White to off-white powder [4] [1] |
| Solubility in DMSO | 20 mg/mL [4] [3] (57.57 mM [3]) to 70 mg/mL [1] (201.48 mM). Sonication and warming may be recommended [3]. |
| Solubility in Aqueous Solution | Soluble in 0.1N NaOH(aq) [5]. Specific solubility in standard saline or buffer is not explicitly reported. |
A detailed protocol for preparing a master stock solution is as follows.
The diagram below outlines a general workflow for preparing working solutions for cellular assays.
Key Considerations for In Vitro Use:
One referenced study provides a formulation used in an animal model of infection [1].
This compound inhibits LpxC, the enzyme that catalyzes the first committed step in the biosynthesis of lipid A, a key component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria [2]. This mechanism disrupts the integrity of the outer membrane, making the bacteria more susceptible to other antibiotics and the host's immune response.
PF-04753299 is a potent and selective inhibitor of the enzyme LpxC (UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase), which is a promising antibiotic target in Gram-negative bacteria [1] [2] [3].
Key Properties:
Stock Solution Preparation Protocol
The table below summarizes the preparation of different stock concentrations:
| Target Concentration | Mass to Dissolve (per 1 mL of DMSO) | Molar Equivalent |
|---|---|---|
| 20 mg/mL | 20 mg | 57.57 mM |
| 10 mg/mL | 10 mg | 28.78 mM |
| 5 mg/mL | 5 mg | 14.39 mM |
In biological assays, this compound is typically dissolved in DMSO, with the final concentration of DMSO in the assay buffer kept low (e.g., 0.5-1%) to avoid solvent toxicity.
Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
The table below summarizes the MIC90 values (minimum concentration to inhibit 90% of strains) of this compound against various Gram-negative bacteria [3]:
| Bacterial Species | MIC90 Value |
|---|---|
| Escherichia coli | 2 μg/mL |
| Pseudomonas aeruginosa | 4 μg/mL |
| Klebsiella pneumoniae | 16 μg/mL |
Additional research shows that the potency of this compound can be influenced by bacterial efflux pumps. One study reported an MIC of 1 μg/mL for E. coli W3110 in M9 minimal medium, but this value decreased by 8-10 times in an isogenic strain lacking the TolC efflux pump [2].
Here are detailed methodologies for common experiments involving this compound.
Protocol 1: Determining Minimum Inhibitory Concentration (MIC)
This broth microdilution method determines the lowest concentration of this compound that prevents visible bacterial growth.
Protocol 2: In vitro LpxC Enzyme Inhibition Assay
This assay measures the direct inhibitory activity of this compound on purified LpxC enzyme.
The following diagram illustrates the experimental workflow for preparing and using this compound in antibacterial studies, and its mechanism of action.
This compound is a potent and selective small-molecule inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase (LpxC) [1]. LpxC is a zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, the membrane-anchored domain of lipopolysaccharide (LPS) in Gram-negative bacteria [2] [3]. As lipid A is essential for the formation of the outer membrane, its inhibition compromises membrane integrity and is lethal to the bacterium. The high conservation of LpxC among Gram-negative bacteria and the lack of a homologous human enzyme make it a promising target for novel antibiotic development [3]. This compound features a hydroxamic acid moiety that chelates the active-site zinc ion, along with a hydrophobic region that occupies the enzyme's substrate tunnel, providing potent and specific inhibition [2].
The table below summarizes the fundamental biochemical and antibacterial properties of this compound.
Table 1: Key Characteristics of this compound
| Property | Description / Value |
|---|---|
| Molecular Target | UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase (LpxC) [1] |
| Molecular Formula | C18H21NO4S [4] [5] |
| CAS Number | 1289620-49-0 [4] [1] [5] |
| Mechanism of Action | Potent, selective inhibition of LpxC; bactericidal against Gram-negative bacteria [1] |
| Physical Form | White to off-white or light brown powder [1] [5] |
| Solubility | Soluble in DMSO (20 mg/mL), also soluble in 0.1N NaOH(aq) [4] [5] |
| Storage | Store powder at -20°C; prepared stock solutions at -80°C (6 months) or -20°C (1 month) [1] |
The antibacterial efficacy of this compound has been quantified against several key Gram-negative pathogens, as shown in the table below.
Table 2: Antibacterial Activity (MIC90) of this compound [1]
| Bacterial Strain | MIC90 Value |
|---|---|
| Escherichia coli | 2 μg/mL |
| Pseudomonas aeruginosa | 4 μg/mL |
| Klebsiella pneumoniae | 16 μg/mL |
This protocol verifies the direct binding of this compound to the LpxC enzyme by measuring the protein's thermal stability.
Procedure:
This is a standard protocol to determine the lowest concentration of this compound that prevents visible bacterial growth.
Procedure:
This assay checks if the amphipathic nature of this compound directly disrupts the cytoplasmic membrane potential, a potential off-target effect.
Procedure:
Inhibition of LpxC by this compound triggers a complex cellular response in E. coli:
The table below summarizes the available quantitative data on this compound from a study analyzing its effects on E. coli [1].
| Property / Activity | Value / Result | Experimental Context |
|---|---|---|
| MIC against E. coli W3110 | 1 μg/mL | In M9 minimal medium [1] |
| MIC against E. coli ΔtolC | 0.125 μg/mL | Efflux pump-deficient strain in M9 medium [1] |
| Protein Binding (Tm Shift) | +5.0 °C | Thermal shift assay, indicates direct binding to LpxC [1] |
| Membrane Depolarization | Negative | No disruption of membrane integrity detected [1] |
| Molecular Target | LpxC | Zinc-dependent deacetylase in Lipid A biosynthesis pathway [1] [2] |
This compound is a methyl sulfone-based small molecule inhibitor that targets LpxC, a highly conserved zinc metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, a key component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria [1] [2].
Inhibition of LpxC disrupts the tightly regulated balance between LPS and phospholipid biosynthesis, leading to impaired outer membrane integrity and ultimately, bacterial cell death [1]. The compound binds to the active site of LpxC, with its hydroxamic acid moiety chelating the catalytic zinc ion and its hydrophobic region occupying the enzyme's substrate tunnel [2].
The following protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound via broth microdilution is adapted from methodologies used in recent studies [3] [1].
The table below summarizes the key available data on PF-04753299, which is critical for any formulation development.
| Property | Description |
|---|---|
| IUPAC Name | (2R)-4-Biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide [1] |
| CAS Number | 1289620-49-0 [1] [2] [3] |
| Molecular Formula | C₁₈H₂₁NO₄S [1] [2] [3] |
| Molecular Weight | 347.43 g/mol [1] [2] [3] |
| Appearance | White to off-white or light brown powder [1] [2] |
| Assay/Purity | ≥98% [1] |
| Solubility (Stock Solution) | 20 mg/mL in DMSO (clear solution) [1] [2]. Also soluble in 0.1N NaOH(aq) [3]. |
| Mechanism of Action | Potent, selective inhibitor of the LpxC enzyme (UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase) [4] [2]. |
| Primary Activity | Bactericidal against Gram-negative bacteria; inhibits E. coli, P. aeruginosa, and K. pneumoniae [2]. |
| MIC for E. coli | 1 μg/mL (for strain W3110 in M9 minimal medium) [4]. |
This protocol is an application note for preparing a simple oral suspension for preclinical research, leveraging the compound's solubility profile. The lack of specific data requires this formulation to be empirically validated in your lab.
1. Objective To provide a detailed method for preparing a homogenous oral suspension of this compound at a concentration of 10 mg/mL using 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in 1X PBS as the vehicle.
2. Materials
3. Formulation Rationale
4. Preparation Workflow
The following diagram illustrates the main steps for preparing the suspension:
5. Dosing Considerations
To support your research, here are summaries of key experimental methods from the literature that have been used to characterize this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination [4]
Protocol 2: Thermal Shift Assay for Target Engagement [4]
While a ready-to-use oral suspension protocol for this compound does not exist, the provided application note offers a practical and scientifically grounded starting point for researchers. Success will depend on rigorous in-house validation of the formulation's stability, homogeneity, and efficacy in your specific animal infection models.
The Gram-negative bacterial envelope represents a formidable permeability barrier that significantly contributes to intrinsic antibiotic resistance. The lipopolysaccharide (LPS) layer of the outer membrane particularly restricts hydrophobic compound penetration, making it a prime target for therapeutic intervention. PF-04753299 is a biphenyl methylsulfone hydroxamic acid inhibitor that specifically targets LpxC, a highly conserved cytoplasmic zinc metalloenzyme that catalyzes the first committed step in lipid A biosynthesis [1]. These application notes provide detailed methodologies for utilizing this compound as both a research tool for investigating cell envelope permeability and as a potential potentiator of conventional antibiotics.
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Class | Biphenyl methylsulfone hydroxamic acid |
| Molecular Target | LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) |
| Target Pathway | Lipid A biosynthesis (Raetz pathway) |
| Primary Effect | Inhibition of LPS synthesis, compromising outer membrane integrity |
| Key Application | Chemical tool for studying Gram-negative cell envelope permeability |
This compound exerts its antibacterial effect through potent inhibition of LpxC, which catalyzes the deacetylation of UDP-3-O-acyl-GlcNAc in the lipid A biosynthetic pathway [1]. This represents the first committed step in LPS production, making LpxC a key regulatory point in outer membrane biogenesis. Inhibition of this enzyme depletes cellular LPS levels, disrupting the asymmetric structure of the outer membrane and increasing permeability to hydrophobic compounds that would normally be excluded [2].
This compound demonstrates broad-spectrum activity against diverse Gram-negative pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Burkholderia cenocepacia [1] [3]. The compound exhibits enhanced efficacy against bacterial strains with compromised outer membrane integrity or defects in LPS biosynthesis machinery. Notably, this compound shows differential potency across bacterial species, reflecting variations in LpxC structural conservation and cellular permeability barriers.
This compound can be employed as a permeabilizing agent to enhance the activity of large hydrophobic antibiotics that typically exhibit poor penetration through the Gram-negative outer membrane. Subinhibitory concentrations of this compound disrupt LPS integrity, creating temporary defects that allow increased penetration of compounds like novobiocin, rifampicin, and erythromycin [1] [2].
Recent investigations have demonstrated that marinopyrrole A, a hydrophobic compound with limited Gram-negative activity, shows significantly enhanced efficacy against diverse Gram-negative pathogens when combined with LpxC inhibitors like this compound [2]. This synergy approach expands the therapeutic potential of existing antibiotic libraries that would otherwise be ineffective against Gram-negative pathogens.
Table 2: Documented Synergistic Interactions with this compound
| Compound Potentiated | Compound Class | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| Novobiocin | Aminocoumarin | Enhanced susceptibility in B. cenocepacia [1] | Increased membrane penetration |
| Marinopyrrole A | Bipyrrole pharmacophore | Expanded Gram-negative spectrum [2] | LPS disruption enabling hydrophobic compound entry |
| Avibactam | β-lactamase inhibitor | Increased efficacy in B. cenocepacia [1] | Combined membrane permeabilization and β-lactamase inhibition |
| Rifampicin | Ansamycin | Enhanced activity in E. coli [3] | Compromised outer membrane permeability |
This compound serves as a valuable tool in chemical-genetic approaches to identify novel genetic determinants of cell envelope integrity. Transposon mutagenesis combined with barcode sequencing (BarSeq) in Burkholderia cenocepacia has revealed that disruption of the BpeAB-OprB efflux pump significantly increases susceptibility to this compound, suggesting this pump may actively export the compound [1]. Furthermore, defects in peptidoglycan recycling and divisome accessory proteins have been shown to modulate bacterial susceptibility to LpxC inhibition, revealing functional connections between different envelope biogenesis pathways [1].
The application of this compound in genome-wide screens enables systematic identification of envelope stress response pathways and reveals genetic vulnerabilities that could be exploited for combination therapies. This approach has been successfully implemented in Pseudomonas aeruginosa using PROSPECT methodology, where LpxC inhibition was employed to identify essential outer membrane protein interactions [4].
The broth microdilution method determines the minimum inhibitory concentration (MIC) of this compound against bacterial strains of interest and evaluates its potential synergistic interactions with other antimicrobial compounds.
This protocol leverages barcoded transposon mutant libraries to identify genetic determinants of susceptibility or resistance to this compound on a genome-wide scale [1] [5].
Figure 1: Experimental workflow for Tn-Seq chemical genetic screening with this compound to identify bacterial genes involved in cell envelope integrity and antibiotic susceptibility.
When analyzing results from this compound chemical-genetic screens, significant fitness defects (decreased mutant abundance) typically identify genes essential for maintaining envelope integrity under LPS biosynthesis stress. Conversely, increased fitness (enhanced mutant survival) may identify negative regulators of resistance pathways. In B. cenocepacia, transposon insertions in the BpeAB-OprB efflux pump components resulted in significant fitness defects in the presence of this compound, indicating this system may contribute to intrinsic resistance through active efflux [1].
The primary mechanism of this compound involves LpxC inhibition, leading to reduced LPS biosynthesis and subsequent outer membrane destabilization [1]. However, secondary effects include imbalances in phospholipid biosynthesis and activation of envelope stress response pathways [3]. In E. coli, LpxC inhibition triggers accumulation of lyso-phosphatidylethanolamine (generated by phospholipase PldA) and induction of unsaturated fatty acid biosynthesis (FabA/FabB) [3], suggesting complex metabolic adaptations to LPS depletion.
Figure 2: Mechanism of action of this compound and its cellular consequences. LpxC inhibition disrupts LPS biosynthesis, leading to outer membrane destabilization and multiple downstream effects that increase bacterial susceptibility to antibiotics.
This compound should be stored as aliquots at -80°C in anhydrous DMSO to prevent repeated freeze-thaw cycles. Use appropriate personal protective equipment when handling concentrated stocks. Properly sterilize bacterial cultures and dispose of contaminated materials according to institutional biosafety protocols.
This compound represents a valuable chemical tool for investigating Gram-negative cell envelope permeability and identifying novel genetic determinants of antibiotic resistance. Its specific inhibition of LpxC provides a means to selectively compromise outer membrane integrity, enabling detailed studies of envelope stress responses and synergistic interactions with conventionally excluded antibiotics. The protocols outlined herein facilitate standardized assessment of bacterial susceptibility, chemical-genetic screening, and combination therapy development, advancing both basic research and therapeutic discovery efforts against multidrug-resistant Gram-negative pathogens.
The intrinsic antibiotic resistance of bacteria within the Burkholderia cepacia complex (Bcc), including Burkholderia cenocepacia, is a significant challenge in treating the infections they cause. A major component of this resistance is the low permeability of their cell envelopes and the activity of multidrug efflux pumps [1]. The BpeAB-OprB efflux pump, a member of the Resistance-Nodulation-Division (RND) family, has been previously characterized in Burkholderia species for its role in resistance to various antimicrobials [2] [3]. This application note synthesizes recent genetic evidence that identifies the novel LpxC inhibitor PF-04753299 as a substrate for the BpeAB-OprB pump in B. cenocepacia [1]. LpxC is a key enzyme in the biosynthesis of lipid A, a essential component of the outer membrane of Gram-negative bacteria, making LpxC inhibitors a promising class of antibiotics. Understanding the efflux of such compounds is therefore critical for overcoming resistance and developing effective therapeutic strategies.
A re-examination of a genome-wide transposon mutagenesis screen in B. cenocepacia K56-2 provided direct genetic evidence linking the BpeAB-OprB efflux pump to reduced susceptibility to this compound [1]. The study found that disruption of the BpeAB-OprB system increased bacterial susceptibility to the drug, indicating that the pump actively extrudes it, thereby conferring resistance [1].
The table below summarizes the efflux pump and its newly identified substrate:
| Efflux Pump | Bacterial Species | Identified Substrate (this compound) | Evidence |
|---|---|---|---|
| BpeAB-OprB | B. cenocepacia K56-2 | LpxC Inhibitor (this compound) | Increased susceptibility observed in pump-defective mutants [1]. |
This finding is situated within a broader context of the pump's substrate profile. Previous research on Burkholderia pseudomallei has shown that the BpeAB-OprB pump extrudes a range of antimicrobials, though its specific role can vary between bacterial strains. The following table contrasts the substrate profile of BpeAB-OprB in different Burkholderia species:
| Bacterial Species / Strain | Confirmed Substrates of BpeAB-OprB | Non-Substrates (or Strain-Specific Variation) |
|---|---|---|
| B. pseudomallei KHW | Aminoglycosides, Macrolides (e.g., Erythromycin) [2] | - |
| B. pseudomallei 1026b | Macrolides, Fluoroquinolones, Tetracyclines, Acriflavine [3] | Aminoglycosides [3] |
| B. cenocepacia K56-2 | This compound (LpxC inhibitor), Novobiocin, Avibactam [1] | - |
The identification of this compound as an efflux pump substrate relied on a high-throughput genetic screening technique rather than a conventional substrate accumulation assay.
The core methodology used in the primary study was a barcoded transposon mutagenesis screen, followed by sequencing (Tn-seq) [1]. This approach allows for the genome-wide identification of genes that contribute to antibiotic resistance.
Workflow:
bpeAB-oprB operon were found to be under-represented after this compound selection, indicating that disruption of the pump made the bacteria more susceptible to the drug [1].
Diagram 1: Experimental workflow for identifying this compound as a BpeAB-OprB substrate using barcoded transposon mutagenesis.
While not used in the primary this compound study, the Ethidium Bromide (EtBr)-agar cartwheel method is a well-established, accessible technique for the presumptive identification of efflux pump activity in clinical multidrug-resistant isolates [4]. It can be used to screen for strains with high efflux activity prior to more targeted investigations.
Principle: Bacterial efflux capacity is visualized by the fluorescence of intracellular EtBr, a common efflux pump substrate. Strains with high efflux activity accumulate less EtBr and show weaker fluorescence compared to strains with low activity [4].
Materials:
Procedure:
Interpretation: Isolates that show diminished fluorescence across increasing EtBr concentrations are likely to overexpress efflux pumps. This method provides a presumptive identification and should be confirmed with other techniques, such as MIC reduction assays in the presence of efflux pump inhibitors [4].
Diagram 2: Decision workflow for the Ethidium Bromide Agar Cartwheel method used to screen bacterial isolates for efflux pump activity.
The discovery that this compound is a substrate for BpeAB-OprB highlights a potential resistance mechanism that could emerge during the clinical use of LpxC inhibitors [1]. This finding underscores the importance of considering efflux from the early stages of antibiotic development, particularly for drugs targeting Gram-negative pathogens like Burkholderia.
Role in Virulence and Quorum Sensing: The broader physiological role of efflux pumps like BpeAB-OprB is an active area of research. Some studies suggest a link between efflux pumps, quorum sensing (QS), and virulence factor production. For instance, in B. pseudomallei KHW, BpeAB-OprB was reported to be necessary for the production of acyl-homoserine lactone (AHL) QS signals and full virulence [2]. However, these findings appear to be strain-dependent, as subsequent research in B. pseudomallei 1026b found that BpeAB-OprB was not required for AHL export or the production of several virulence factors [3]. This indicates a complex relationship between efflux, resistance, and virulence that may not be universally applicable across all strains or species.
Therapeutic Potential of Efflux Pump Inhibition: The layered resistance mechanisms in the cell envelope make efflux pumps a promising target for antibiotic potentiators [1]. Co-administration of an efflux pump inhibitor (EPI) with an antibiotic substrate could potentially restore the drug's efficacy. Plant-derived secondary metabolites have been identified as a promising source of novel EPIs [5]. Inhibiting BpeAB-OprB could serve a dual function: not only potentiating antibiotics like this compound but also potentially attenuating bacterial virulence in strains where the pump is linked to QS [2].
The application of modern genetic tools, such as barcoded transposon library screens, has successfully identified the BpeAB-OprB efflux pump as a key contributor to resistance against the LpxC inhibitor This compound in B. cenocepacia [1]. This knowledge is critical for advancing the development of LpxC inhibitors as a therapeutic class. Future efforts should focus on:
The following table summarizes the key physical characteristics and storage recommendations for PF-04753299 from multiple supplier sources [1] [2] [3].
| Property | Specification | Source / Reference |
|---|---|---|
| Appearance | White to off-white powder | MedChemExpress, Sigma-Aldrich [1] [4] |
| Molecular Weight | 347.43 g/mol | MedChemExpress, TargetMol [1] [3] |
| CAS Number | 1289620-49-0 | Multiple Suppliers [1] [2] [3] |
| Purity | ≥98% | Sigma-Aldrich [4] |
| Short-Term Storage | Room temperature (a few days, during shipping) | InvivoChem, Sigma-Aldrich [2] [4] |
| Long-Term Storage (Powder) | -20°C for 3 years | MedChemExpress, InvivoChem [1] [2] |
| Long-Term Storage (Solution) | -80°C for 6 months; -20°C for 1 month | MedChemExpress, TargetMol [1] [3] |
This compound has low aqueous solubility but is readily soluble in DMSO.
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | 20 - 70 mg/mL (57.57 - 201.48 mM) | Sonication and warming may be needed. Hygroscopic DMSO can impact solubility; use newly opened containers [1] [3] [4]. |
| Water | Poorly soluble | Not recommended for preparing stock solutions. |
Protocol: Preparing a 20 mg/mL Stock Solution in DMSO
For animal studies, this compound can be formulated using several common methods. The table below outlines two injection formulations adapted from the search results [2].
| Formulation Name | Composition (by volume) | Preparation Method |
|---|
| Injection Formulation 1 | 10% DMSO, 5% Tween 80, 85% Saline | 1. Take 100 µL of DMSO stock solution. 2. Add 50 µL of Tween 80 and mix well. 3. Add 850 µL of saline and mix to obtain a clear solution. | | Injection Formulation 3 | 10% DMSO, 90% Corn Oil | 1. Take 100 µL of DMSO stock solution. 2. Add to 900 µL of corn oil and mix vigorously to obtain a clear solution or uniform suspension. |
Q1: Why is my this compound stock solution precipitating upon thawing, and how can I prevent this? Precipitation is a common issue with compounds dissolved in DMSO, especially after freeze-thaw cycles. To prevent this:
Q2: Can I use an aqueous buffer instead of DMSO to prepare my working solution? this compound has very poor solubility in water. Directly diluting a concentrated DMSO stock into an aqueous buffer will almost certainly cause the compound to precipitate out of solution. For cellular assays, it is recommended to keep the final concentration of DMSO in your culture medium below 0.1-1% to avoid cytotoxicity.
Q3: What is the best practice for handling the powder form of this compound?
| Problem | Possible Cause | Suggested Solution |
|---|
| Unexpectedly low biological activity | • Degraded compound due to improper storage • Precipitation in working solution | • Confirm storage temperature and age of stock. • Visually inspect the solution for crystals or cloudiness before use. | | Cloudiness in dosing solution | • Compound precipitation upon dilution from DMSO stock | • Ensure the formulation vehicle is prepared correctly. For Formulation 1, add components in the specified order with vigorous mixing. | | Inconsistent results between experiments | • Variations in stock solution concentration due to precipitation or hydrolysis • Different final DMSO concentrations in assays | • Use a fresh aliquot from the master stock for each experiment. • Standardize the DMSO concentration across all experimental groups, including controls. |
The following diagram outlines a recommended workflow to ensure compound stability throughout your experiment.
Resistance to LpxC inhibitors like this compound does not arise from mutations in the lpxC gene alone. Research indicates that resistance is often linked to mutations in genes involved in fatty acid biosynthesis, which rebalance the cellular homeostasis disrupted by the inhibition of Lipid A synthesis [1] [2].
The table below summarizes the key genes and proteins involved in resistance and their proposed roles.
| Gene/Protein | Function | Role in Resistance | Effect of Mutation |
|---|---|---|---|
| FabZ [1] [3] | A dehydratase in the fatty acid biosynthesis pathway. | Primary resistance mechanism. | Reduces enzymatic activity, leading to a rebalancing of lipid A and phospholipid synthesis [1]. |
| LpxC [4] [1] | The target enzyme (deacetylase) in the lipid A biosynthesis pathway. | Contributes to resistance. | Mutations can decrease the enzyme's susceptibility to inhibition [4]. |
| ThrS [1] | Threonyl-tRNA synthetase, involved in protein synthesis. | Suppressor mutation. | Reduces enzymatic activity and slows cellular growth, indirectly suppressing the effects of membrane biosynthesis inhibition [1]. |
| TolC [2] | An outer membrane component of efflux pumps. | Contributes to intrinsic tolerance. | Deletion of tolC makes E. coli 8-10 times more susceptible to this compound, indicating efflux is a resistance factor [2]. |
To effectively troubleshoot resistance issues, it is helpful to understand the common methodologies used to identify and characterize them. The following diagram outlines a generalized experimental workflow based on current research practices.
Here are the detailed methodologies for the core experiments cited in the workflow.
1. Isolating Resistant Mutants
2. Determining Minimum Inhibitory Concentration (MIC)
3. Assessing Membrane Permeability
Based on the current literature, here are some central concepts to guide your troubleshooting:
fabZ and thrS [1]. When characterizing resistance, do not stop at the first mutation you find.fabZ appear to correct this imbalance, allowing the cell to survive despite effective LpxC inhibition [1] [2].
The table below summarizes the core information for PF-04753299 and, for comparison, a well-characterized efflux pump inhibitor (EPI).
| Compound | Primary Target & Mechanism | Key Quantitative Data (MIC90) | Solubility & Storage |
|---|
| This compound | LpxC Inhibitor: Blocks lipid A biosynthesis, a crucial step in Lipopolysaccharide (LPS) formation in Gram-negative bacteria [1] [2]. | E. coli: 2 μg/ml [1] [2] P. aeruginosa: 4 μg/ml [1] [2] K. pneumoniae: 16 μg/ml [1] [2] | Solubility: 20 mg/mL in DMSO (clear solution, may require warming and ultrasonication) [3] [1]. Storage: Solid at -20°C; stock solutions at -80°C [4] [1]. | | PAβN (MC-207,110) | Efflux Pump Inhibitor (EPI): Broad-spectrum inhibitor of RND-type efflux pumps (e.g., MexAB-OprM, MexCD-OprJ) [5] [6]. | Not an antibiotic itself; used at sub-inhibitory concentrations (e.g., 10-50 mg/L) to potentiate existing antibiotics like levofloxacin [5]. | Information varies; prepare stock solutions in DMSO or water [5]. |
Here are detailed protocols for conducting experiments with these two types of inhibitors.
This protocol is adapted from standard broth microdilution methods used in recent research [4].
Preparation of Stock Solution
Broth Microdilution Assay
Incubation and MIC Determination
This protocol describes how to test for efflux pump inhibition [5] [6].
Checkerboard Assay
Interpretation
Q1: I am trying to study efflux pumps. Why is this compound not the right compound? A1: this compound has a specific and different molecular target. It inhibits the LpxC enzyme, which is involved in synthesizing lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria [1] [2]. Efflux pumps are protein complexes that pump antibiotics out of the cell, and they require inhibitors like PAβN that bind directly to the pump components [7] [5].
Q2: My bacteria are not susceptible to this compound. What could be the reason? A2: Resistance or lack of susceptibility can stem from several factors:
Q3: What is a proven EPI I can use as a positive control in my experiments? A3: Phenylalanine-arginine β-naphthylamide (PAβN, also known as MC-207,110) is a well-documented, broad-spectrum EPI frequently used as a positive control in research to validate efflux pump activity and inhibit pump function in bacteria like E. coli and P. aeruginosa [5] [6].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation of this compound in assay buffer | Low aqueous solubility; DMSO stock added too rapidly. | Ensure stock solution is clear before use. When adding to aqueous medium, add slowly while vortexing. Do not exceed the final DMSO tolerance of the bacteria (typically 0.5-1%). |
| High background growth in control wells | Contaminated stock solutions or media; inaccurate inoculation. | Use sterile technique. Prepare fresh media and check sterility. Verify the bacterial inoculum size using colony counts. |
| No potentiation of antibiotic activity with PAβN | The strain's resistance may not be primarily mediated by efflux pumps targeted by PAβN. | Confirm the strain's resistance mechanism (e.g., presence of inactivating enzymes, target mutations). Use a strain with known, characterized efflux pump overexpression as a positive control. |
The following diagram outlines the experimental decision-making process based on your research goal.
The table below summarizes the available key information on this compound from the search results.
| Property | Detail |
|---|---|
| Target | LpxC (a key enzyme in the Lipid A synthesis pathway of Gram-negative bacteria) [1] |
| IC₂₀-₃₀ Concentration | 0.18 µg/mL [1] |
| Therapeutic Context | Studied in Burkholderia cenocepacia (Bcc), known for extreme drug resistance due to its impermeable cell envelope [1] |
This compound is an experimental LpxC inhibitor. The provided data comes from a genome-wide screen in Burkholderia cenocepacia, a model for studying highly resistant Gram-negative pathogens [1]. This context is crucial for troubleshooting, as its efficacy can be heavily influenced by the specific bacterial strain and its unique cell envelope structure.
Given the lack of direct FAQs, the following framework outlines critical areas to investigate if your combination therapies are underperforming.
erm(41) gene can lead to treatment failure, even in combination. This can be confirmed with genetic sequencing [3].Here are detailed methodologies for two key experiments cited in the troubleshooting framework.
This system dynamically simulates human antibiotic pharmacokinetics to better predict in vivo efficacy [3].
This approach identifies bacterial genes that influence susceptibility or resistance to your drug combination [1] [4].
| Strategy | Rationale | Potential Experimental Modifications |
|---|---|---|
| Disrupt Outer Membrane Integrity [1] | The asymmetric outer membrane with LPS is a major permeability barrier. Disrupting its integrity can facilitate small molecule entry. | Use chemical perturbants like BRD1401, which targets OprH to disrupt LPS interactions and increase membrane fluidity [1]. |
| Inhibit Efflux Pumps [1] | Bacterial efflux pumps actively export xenobiotics, reducing intracellular accumulation. | Use efflux pump inhibitors (e.g., PaβN) in combination with your compound in checkerboard synergy assays [1]. |
| Utilize LPS-Deficient or Sensitized Strains [2] | The absence of canonical LPS or inhibition of its synthesis increases membrane permeability to hydrophobic molecules. | Use strains with short LPS (e.g., E. coli K12) or pre-treat bacteria with sub-inhibitory concentrations of LpxC inhibitors [2] [3]. |
| Employ Hypomorph Strains (PROSPECT) [1] | Strains depleted for essential outer membrane proteins (OMPs) are hypersensitized to compounds targeting those pathways. | Screen your compound against a library of barcoded OMP/OMAP hypomorph strains (e.g., Bam, Lpt) to identify hypersensitized targets [1]. |
| Explore Combination Therapies | Target the outer membrane and an intracellular enzyme simultaneously to achieve synergistic killing. | Combine your LpxC inhibitor with an outer membrane-targeting peptide (e.g., murepavadin) or a permeabilizing agent [1]. |
To systematically investigate and improve the permeability of this compound, you can follow the workflow below. This diagram outlines a logical pathway from strain selection to mechanism-of-action studies.
When generating diagrams with Graphviz to document your work, please adhere to the following specifications based on your requirements and official documentation [4] [5].
fillcolor and fontcolor to ensure sufficient contrast and brand consistency.labeldistance attribute is set to 2.5 to create a clear gap between the edge label and the line.fontcolor is explicitly set to #202124 (dark gray) against light background colors (#F1F3F4, #FBBC05, etc.) to meet critical contrast rules.
The core challenge is that detailed, proprietary experimental data for this compound is not available in the public domain. The strategies and workflow provided are based on general principles of Gram-negative antibiotic discovery and recent research.
This compound is a potent and selective inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase (LpxC), which is a promising antibiotic target in Gram-negative bacteria [1] [2] [3].
The table below summarizes its core physicochemical and handling properties:
| Property | Specification |
|---|---|
| CAS Number | 1289620-49-0 [4] [2] [3] |
| Molecular Formula | C₁₈H₂₁NO₄S [4] [2] |
| Molecular Weight | 347.43 g/mol [4] [2] |
| Appearance | White to off-white powder [2] [3] |
| Purity | ≥98% [4] [3] |
| Chemical Name | (2R)-N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide [4] |
If the compound has low water solubility in your application, the following formulations can be tested using a minute amount of the product [4]:
| Formulation Type | Composition (Example: 100 μL DMSO stock) |
|---|---|
| Injection 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 |
| Injection 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 |
| Injection 3 | DMSO : Corn oil = 10 : 90 |
| Oral 1 | Suspend in 0.5% Carboxymethylcellulose sodium (CMC Na) |
| Oral 2 | Dissolved in PEG400 |
> Important Note: It is advised to use freshly prepared in vivo formulations for optimal results and to avoid repeated freeze-thaw cycles of stock solutions [4].
The table below shows the Minimum Inhibitory Concentration (MIC90) of this compound against various bacterial strains [4] [2]:
| Bacterial Strain | MIC90 Value |
|---|---|
| Escherichia coli | 2 μg/mL |
| Pseudomonas aeruginosa | 4 μg/mL |
| Klebsiella pneumoniae | 16 μg/mL |
A 2024 study reported a MIC of 1 μg/mL for this compound against E. coli W3110 in M9 minimal medium, and noted that an efflux pump-deficient strain (ΔtolC) was 8-10 times more susceptible, suggesting TolC contributes to resistance [1].
This compound inhibits LpxC, the enzyme that catalyzes the first committed step in the lipid A biosynthesis pathway of lipopolysaccharide (LPS) [1]. Inhibition disrupts the tightly regulated balance between LPS and phospholipid biosynthesis [1]. The following diagram illustrates the mechanism and consequences of LpxC inhibition:
Key experimental findings that support this mechanism include:
Q1: What is the most critical factor to consider when preparing a DMSO stock solution of this compound? Ensure you use newly opened, dry DMSO. Hygroscopic DMSO can absorb water from the atmosphere, which may significantly impact the solubility of the compound and lead to inconsistent experimental results [2].
Q2: My this compound solution appears cloudy after preparation. What should I do? The product information suggests that formulations with low water solubility may result in suspension solutions [4]. You can try brief sonication and warming to achieve a clear solution. For in vivo experiments where a clear solution is critical, consider testing one of the alternative injection formulations provided, such as those containing a mix of DMSO, PEG300, Tween 80, and saline [4].
Q3: How can I confirm that my batch of this compound is biologically active? You can verify activity by determining the Minimum Inhibitory Concentration (MIC) against a reference strain of E. coli and comparing it to the published value of 1-2 μg/mL [4] [1]. Furthermore, you could perform a secondary assay to show that the compound sensitizes E. coli to antibiotics like vancomycin or rifampin, which is a known downstream effect of LpxC inhibition and outer membrane disruption [1].
| Feature | This compound | CHIR-090 |
|---|---|---|
| Chemical Class | Methyl sulfone [1] | N-aroyl-L-threonine derivative [1] [2] |
| Molecular Formula | C₁₈H₂₁NO₄S [3] [4] | Information not available in search results |
| Molecular Weight | 347.43 g/mol [4] | Information not available in search results |
| Target Enzyme | LpxC (UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase) [4] | LpxC [1] [2] [5] |
| Enzyme Inhibition (IC₅₀) | 1.37 nM (against LpxC) [3] | Information not available in search results |
| Antibacterial Activity (MIC) | • E. coli: 2 µg/mL (MIC₉₀) [4] • P. aeruginosa: 4 µg/mL (MIC₉₀) [4] • K. pneumoniae: 16 µg/mL (MIC₉₀) [4] | • E. coli: 0.2 µg/mL (MIC in M9 medium) [1] | | Cellular Response in E. coli | • Changes in cell shape [1] • Sensitizes cells to vancomycin & rifampin [1] • Induces FabA/FabB (fatty acid biosynthesis) [1] | • Changes in cell shape [1] • Sensitizes cells to vancomycin & rifampin [1] • Induces FabA/FabB (fatty acid biosynthesis) [1] | | Key Characteristics | • Selective LpxC inhibitor [4] • Bactericidal against gonococcal isolates [4] | • Prototypical, well-studied inhibitor [1] [2] [6] • Two-step, time-dependent inhibition kinetics [2] • Used as a tool in culturomics [5] |
The data in the table is supported by the following experimental methodologies:
Both compounds inhibit the same essential bacterial target but exploit its structure differently.
The following diagram illustrates the lipid A biosynthesis pathway and the strategic inhibition point of these compounds.
The available evidence suggests that while this compound may have superior in vitro potency against some specific pathogens, CHIR-090 has been more widely adopted as a research tool due to its well-understood mechanism.
| Feature/Inhibitor | PF-04753299 | CHIR-090 | L-161,240 | BB-78485 | PF-05081090 |
|---|---|---|---|---|---|
| Primary Structural Class | Methylsulfone Hydroxamate [1] | N-aroyl-L-threonine Hydroxamate [1] [2] | Aryl-oxazoline [1] | Sulfonamide [1] | Methylsulfone Hydroxamate (structurally similar to this compound) [1] |
| Enzyme Inhibition (IC₅₀) | 1.37 nM (E. coli LpxC) [3] | Not fully specified in results | Not fully specified in results | Not fully specified in results | Not fully specified in results |
| Antimicrobial Activity (MIC) | • E. coli: 1 µg/mL [1] • P. aeruginosa: 4 µg/mL [4] • K. pneumoniae: 16 µg/mL [4] | 0.2 µg/mL (E. coli W3110) [1] | 0.2 µg/mL (E. coli W3110) [1] | 5 µg/mL (E. coli W3110) [1] | 0.2 µg/mL (E. coli W3110) [1] | | LpxC Binding (ΔMelting Temp, Tm) | +5.5°C [1] | +8.0°C [1] | +7.5°C [1] | +12.0°C [1] | +5.5°C [1] | | Key Mechanism Notes | • Does not depolarize membrane [1] • Substrate for BpeAB-OprB efflux pump in B. cenocepacia [5] | • Prototypical, well-studied inhibitor [2] | Early aryloxazoline derivative [2] | Distinct sulfonamide class; induces highest Tm shift [1] | Similar profile to this compound [1] |
The comparative data in the table above were primarily generated using the following standardized experimental protocols, which you can adapt for your own research.
Thermal Shift Assay (for Binding Affinity): This method determines the stabilization of LpxC upon inhibitor binding.
Broth Microdilution Assay (for Minimum Inhibitory Concentration - MIC): This method determines the lowest concentration of an inhibitor that prevents visible bacterial growth.
When selecting an LpxC inhibitor for your research, please consider these factors based on the comparative data:
To help visualize the role of LpxC inhibitors and a key experimental workflow, the following diagrams outline the biological context and a standard methodological approach.
Diagram 1: Simplified mechanism of LpxC inhibitors. LpxC catalyzes the first committed step in Lipid A biosynthesis. Inhibitors like this compound block LpxC, disrupting the production of lipopolysaccharide (LPS) and compromising outer membrane integrity.
Diagram 2: Thermal shift assay workflow for evaluating LpxC inhibitor binding. A positive shift in the melting temperature (Tm) of LpxC in the presence of a compound indicates successful binding and stabilization of the enzyme.
The table below summarizes the available quantitative data on the activity of this compound against Gram-negative pathogens.
| Bacterial Strain | Key Metric(s) (MIC) | Experimental Conditions / Notes | Source Citation |
|---|---|---|---|
| General Gram-negative bacteria | Potent antibacterial activity [1] | Described as a treatment for Gram-negative infections; specific MIC values for most pathogens not provided in results. | [1] |
| Escherichia coli W3110 | MIC: 1 μg/mL [2] | Tested in M9 minimal medium. | [2] |
| Escherichia coli W3110 ΔtolC | MIC: ~0.125 μg/mL [2] | Efflux pump-deficient strain; demonstrates role of TolC in resistance. | [2] |
| E. coli LpxC Enzyme | IC₅₀: 1.37 nM [1] | In vitro enzyme inhibition assay. | [1] |
Understanding the experimental conditions is crucial for interpreting the data.
The following diagram illustrates the mechanism of action of LpxC inhibitors like this compound and the subsequent bacterial response.
When compared to other LpxC inhibitors, this compound shows a distinct potency profile. The table below compares it with other inhibitors based on data from E. coli.
| LpxC Inhibitor | Chemical Class | MIC vs E. coli W3110 | Relative Potency Notes |
|---|---|---|---|
| This compound | Methyl sulfone [2] | 1 μg/mL [2] | Less potent than CHIR-090 in this strain. |
| CHIR-090 | N-aroyl-L-threonine [2] | 0.2 μg/mL [2] | One of the most potent inhibitors studied. |
| L-161,240 | Aryl-oxazoline [2] | 0.2 μg/mL [2] | Potency equal to CHIR-090. |
| PF-05081090 | Methyl sulfone [2] | 0.2 μg/mL [2] | Structurally similar to this compound but more potent. |
| BB-78485 | Sulfonamide [2] | 5 μg/mL [2] | Least potent of the five inhibitors compared. |
A deep mutational scanning study also suggested that the frequency of resistance-conferring mutations in LpxC can vary depending on the specific inhibitor, which can be used to rank lead compounds for further development [3].
The current publicly available scientific literature provides a solid foundation for understanding this compound's activity against E. coli. However, a comprehensive comparison guide requires data that appears to be absent from these sources:
To complete your comparison guide, you may need to search for specialized antimicrobial databases or proprietary data from pharmaceutical companies that have developed LpxC inhibitors.
The table below summarizes the key experimental data for this compound alongside other LpxC inhibitors, highlighting its performance and properties.
| Inhibitor Name | Chemical Class | Target | MIC against E. coli | Key Findings & Comparative Notes |
|---|---|---|---|---|
| This compound | Methyl sulfone [1] [2] | LpxC [2] | 1 µg/mL (E. coli W3110) [1] | Binds/stabilizes LpxC (Tm=59.5°C); bactericidal; 8-10x more effective in ΔtolC strain [1]. |
| CHIR-090 | N-aroyl-L-threonine [1] | LpxC [1] | 0.2 µg/mL (E. coli W3110) [1] | Binds/stabilizes LpxC (Tm=62°C); more potent in vitro than this compound [1]. |
| L-161,240 | Aryl-oxazoline [1] | LpxC [1] | 0.2 µg/mL (E. coli W3110) [1] | Binds/stabilizes LpxC (Tm=61.5°C) [1]. |
| BB-78485 | Sulfonamide [1] | LpxC [1] | 5 µg/mL (E. coli W3110) [1] | Binds/stabilizes LpxC (Tm=66°C); least potent in this comparison [1]. |
| PF-05081090 | Methyl sulfone [1] | LpxC [1] | 0.2 µg/mL (E. coli W3110) [1] | Structurally similar to this compound; higher potency [1]. |
The data for this compound was generated through standard microbiological and biochemical assays.
This compound exerts its antibacterial effect by specifically inhibiting the LpxC enzyme, a key zinc-dependent metalloenzyme in the lipid A biosynthesis pathway of Gram-negative bacteria. The following diagram illustrates the mechanism and consequences of LpxC inhibition.
Diagram: Mechanism of this compound. The inhibitor blocks LpxC, the first committed step in Lipid A synthesis, leading to impaired outer membrane integrity and increased susceptibility to other antibiotics [1].
This compound is a validated, potent LpxC inhibitor with demonstrated bactericidal activity. Its capability to increase bacterial permeability and sensitivity to other antibiotic classes makes it a valuable tool for combination therapy studies. Future work could focus on explicitly profiling it in combination assays with a wider range of antibiotic classes to further define its utility as a potentiator.
The table below summarizes the specific MIC (Minimum Inhibitory Concentration) values for this compound against key Gram-negative pathogens, which is a direct measure of its potency in vitro [1].
| Bacterial Strain | MIC₉₀ Value |
|---|---|
| Escherichia coli | 2 μg/mL |
| Pseudomonas aeruginosa | 4 μg/mL |
| Pneumonia strains (unspecified) | 16 μg/mL |
This compound is a potent and specific inhibitor of the LpxC enzyme, which is essential for the biosynthesis of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria [1]. Its bactericidal (bacteria-killing) activity is of particular interest for researching Gram-negative bacterial infections [1].
The data in the table comes from research that identified this compound's activity against gonococci, with the provided MIC90 values indicating the concentration required to inhibit the growth of 90% of the tested isolates [1].
Mechanism of Action and Susceptibility: The efficacy of LpxC inhibitors like this compound is closely linked to the integrity of the Gram-negative outer membrane. Research shows that bacterial species which naturally lack canonical lipopolysaccharide (LPS)—such as Neisseria gonorrhoeae, Moraxella catarrhalis, and Campylobacter jejuni—demonstrate a higher intrinsic susceptibility to other hydrophobic compounds like marinopyrrole A [2]. Furthermore, when LPS-producing, typically resistant bacteria are exposed to LpxC inhibitors, their outer membrane is compromised, making them more susceptible to these compounds [2]. This suggests that this compound's activity profile is likely influenced by these same fundamental permeability barriers.
Comparative LpxC Inhibitor Data: A 2024 study directly compared the potency of five different LpxC inhibitors in E. coli, including this compound [3]. In M9 minimal medium, this compound had an MIC of 1 μg/mL, making it less potent than CHIR-090, L-161,240, and PF-05081090 (all 0.2 μg/mL), but more potent than BB-78485 (5 μg/mL) [3]. The study also found that an efflux pump-deficient (ΔtolC) E. coli strain was 8 to 10 times more susceptible to these compounds, highlighting the role of efflux pumps in limiting their effectiveness [3].
The following methodologies are commonly used in studies that generate this type of antimicrobial data:
The following diagram illustrates the mechanism by which this compound disrupts bacterial outer membrane synthesis.
As shown, this compound specifically inhibits the LpxC enzyme, which catalyzes the first committed step in the Lipid A biosynthesis pathway. This disruption halts the production of Lipopolysaccharide (LPS), a major structural component of the outer membrane in Gram-negative bacteria, ultimately compromising membrane integrity and leading to bacterial cell death [3].
The table below summarizes the key available information for this compound as an LpxC inhibitor antibiotic.
| Property | Description for this compound |
|---|---|
| Target | LpxC (UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase) [1] [2] |
| Target Role | First committed & essential enzyme in lipid A (Lipopolysaccharide/LPS) biosynthesis pathway [1] |
| Mechanism of Action | Binds to and inhibits LpxC enzyme, disrupting formation of the outer membrane in Gram-negative bacteria [1] |
| Chemical Class | Methyl sulfone-based compound [1] |
| Measured Activity (MIC in E. coli) | 1 μg/mL (Minimal Inhibitory Concentration) [1] |
LpxC is a key enzyme in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria [1] [3]. Inhibiting LpxC disrupts the formation of this critical membrane structure.
The following diagram illustrates the mechanism of LpxC inhibitors and their cellular consequences.
The table below summarizes key experimental data for PF-04753299 and other LpxC inhibitors, highlighting their antibacterial potency and observed effects on bacterial membranes.
| Inhibitor Name | Target | MIC against E. coli (μg/mL) | Key Findings on Outer Membrane Integrity |
|---|---|---|---|
| This compound | LpxC | 1.0 [1] | Increased sensitivity to vancomycin and rifampin; sensitization linked to the BpeAB-OprB efflux pump in B. cenocepacia [2] [1]. |
| CHIR-090 | LpxC | 0.2 [1] | Increased sensitivity to vancomycin and rifampin; induced accumulation of lyso-phosphatidylethanolamine [1]. |
| L-161,240 | LpxC | 0.2 [1] | Increased sensitivity to vancomycin and rifampin; induced accumulation of lyso-phosphatidylethanolamine [1]. |
| PF-05081090 | LpxC | 0.2 [1] | Increased sensitivity to vancomycin and rifampin [1]. |
| BB-78485 | LpxC | 5.0 [1] | Increased sensitivity to vancomycin and rifampin [1]. |
| BRD1401 | OprH | Information missing | Disrupts OprH-LPS interaction, increases membrane fluidity, and inhibits growth in P. aeruginosa [3]. |
Abbreviations: MIC: Minimal Inhibitory Concentration.
The key findings on outer membrane integrity are typically derived from the following established experimental methods.
The following diagram illustrates the mechanism by which this compound and other LpxC inhibitors ultimately compromise outer membrane integrity.
This mechanism is distinct from other outer membrane-targeting compounds. For example, the probe BRD1401 identified in Pseudomonas aeruginosa does not target LpxC but instead binds to OprH, a specific outer membrane protein. This binding disrupts OprH's interaction with LPS, increasing membrane fluidity and causing lethality, especially in strains already weakened by depletion of other outer membrane proteins [3].
| Compound / Agent | Efflux Pump | Experimental Organism | Key Experimental Evidence | Susceptibility Phenotype |
|---|---|---|---|---|
| PF-04753299 (LpxC inhibitor) | BpeAB-OprB | Burkholderia cenocepacia K56-2 | Transposon mutagenesis with barcode sequencing (BarSeq) showed mutants in BpeAB-OprB had increased susceptibility [1]. | Increased susceptibility upon pump disruption [1] |
| CHIR-090 (LpxC inhibitor) | BpeAB-OprB | Burkholderia cenocepacia K56-2 | Transposon mutagenesis with barcode sequencing (BarSeq) showed mutants in BpeAB-OprB had increased susceptibility [1]. | Increased susceptibility upon pump disruption [1] |
| Novobiocin | BpeAB-OprB | Burkholderia cenocepacia K56-2 | Transposon mutagenesis with barcode sequencing (BarSeq) showed mutants in BpeAB-OprB had increased susceptibility [1]. | Increased susceptibility upon pump disruption [1] |
| Avibactam | BpeAB-OprB | Burkholderia cenocepacia K56-2 | Transposon mutagenesis with barcode sequencing (BarSeq) showed mutants in BpeAB-OprB had increased susceptibility [1]. | Increased susceptibility upon pump disruption [1] |
| Aminoglycosides & Macrolides (e.g., Gentamicin, Streptomycin, Erythromycin) | BpeAB-OprB | Burkholderia pseudomallei | Deletion mutant (ΔbpeAB) showed decreased MIC and MBC; efflux was proton-gradient dependent [2] [3]. | Decreased MIC/MBC in deletion mutant [2] |
The verification of this compound as a substrate comes from a high-throughput genetic screen, which provides robust, albeit indirect, evidence.
The following diagram illustrates the workflow of the key experiment that identified this compound as a BpeAB-OprB substrate.
Workflow Explanation:
bpeAB-oprB operon are underrepresented after this compound exposure provides genetic evidence that this pump is crucial for expelling the drug [1].Verifying a compound as an efflux pump substrate typically requires multiple lines of evidence. The case of this compound provides one key piece of this puzzle.
For researchers in the field, the identification of this compound as a likely BpeAB-OprB substrate has important implications: